Anilazine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

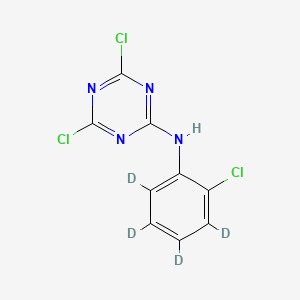

4,6-dichloro-N-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1,3,5-triazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl3N4/c10-5-3-1-2-4-6(5)13-9-15-7(11)14-8(12)16-9/h1-4H,(H,13,14,15,16)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHBYKMAHXWHRP-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NC2=NC(=NC(=N2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])NC2=NC(=NC(=N2)Cl)Cl)Cl)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Isotopic Labeling of Anilazine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Anilazine-d4, a deuterated isotopologue of the fungicide Anilazine. The core focus of this document is to furnish researchers, scientists, and drug development professionals with detailed methodologies, data presentation, and visual aids to understand and potentially replicate the synthesis of this labeled compound. This compound serves as a valuable internal standard for mass spectrometry-based quantitative analysis of Anilazine in various matrices.

Overview of Anilazine and its Deuterated Analog

Anilazine, chemically known as 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine, is a triazine fungicide. Its deuterated analog, this compound, is specifically labeled with four deuterium atoms on the phenyl ring of the o-chloroaniline moiety. This isotopic labeling renders the molecule heavier by four mass units, allowing for its clear distinction from the unlabeled form in mass spectrometric analysis. The precise chemical name for this compound is 4,6-Dichloro-N-(2-chlorophenyl-3,4,5,6-d4)-1,3,5-triazin-2-amine.

Synthetic Pathway

The synthesis of this compound is a two-step process that begins with the isotopic labeling of the starting material, o-chloroaniline, followed by a nucleophilic substitution reaction with cyanuric chloride.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of o-Chloroaniline-d4

The critical step in the synthesis of this compound is the preparation of the deuterated precursor, o-chloroaniline-d4. Several methods can be employed for the deuteration of anilines. A common and effective method is acid-catalyzed hydrogen-deuterium (H/D) exchange.

Methodology: Acid-Catalyzed H/D Exchange

-

Reaction Setup: In a sealed reaction vessel suitable for heating, combine o-chloroaniline (1 equivalent) and a deuterated solvent such as deuterium oxide (D₂O) containing a catalytic amount of a strong acid (e.g., DCl or D₂SO₄, typically 5-10 mol%). The use of a co-solvent like dioxane may be necessary to improve solubility.

-

Reaction Conditions: Heat the mixture at a temperature ranging from 80°C to 120°C. The reaction time can vary from 24 to 72 hours, depending on the desired level of deuterium incorporation.

-

Monitoring the Reaction: The progress of the deuteration can be monitored by taking small aliquots of the reaction mixture, quenching with a non-deuterated solvent, and analyzing by ¹H NMR spectroscopy to observe the reduction in the intensity of the aromatic proton signals.

-

Work-up and Purification: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., NaHCO₃ solution). Extract the deuterated o-chloroaniline with an organic solvent such as diethyl ether or dichloromethane. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by distillation.

Step 2: Synthesis of this compound

The final step involves the coupling of o-chloroaniline-d4 with cyanuric chloride. This is a nucleophilic aromatic substitution reaction where the amino group of the deuterated aniline displaces one of the chlorine atoms on the triazine ring.

Methodology: Nucleophilic Substitution

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve cyanuric chloride (1 equivalent) in a suitable aprotic solvent such as acetone or tetrahydrofuran (THF). Cool the solution to 0-5°C using an ice bath.

-

Addition of Deuterated Aniline: Dissolve o-chloroaniline-d4 (1 equivalent) in the same solvent and add it dropwise to the cooled solution of cyanuric chloride over a period of 30-60 minutes, maintaining the temperature below 5°C.

-

Base Addition: To neutralize the HCl generated during the reaction, an acid scavenger such as sodium carbonate (Na₂CO₃) or triethylamine (TEA) (1.1 equivalents) is added portion-wise or dropwise, respectively, while keeping the temperature low.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude product. Filter the solid, wash it thoroughly with water, and dry it under vacuum. The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

Caption: Experimental workflow for this compound synthesis.

Data Presentation

Quantitative data for the synthesis of this compound would ideally be presented in structured tables for clarity and comparison. The following tables provide a template for the kind of data that should be collected and reported.

Table 1: Reaction Parameters and Yields

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | o-Chloroaniline | D₂O/DCl | Dioxane (optional) | 100 | 48 | ~80-90 |

| 2 | o-Chloroaniline-d4 | Cyanuric Chloride | Acetone | 0-5 | 3 | ~90-95 |

Table 2: Physicochemical and Spectroscopic Data

| Property | Unlabeled Anilazine | This compound |

| Molecular Formula | C₉H₅Cl₃N₄ | C₉HD₄Cl₃N₄ |

| Molecular Weight | 275.52 g/mol | 279.55 g/mol |

| Appearance | White to tan crystalline solid | White to tan crystalline solid |

| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (~7.1-8.3 ppm), NH proton | Residual aromatic protons, NH proton |

| ¹³C NMR (CDCl₃, δ ppm) | ~123-172 ppm | Similar to unlabeled, C-D couplings may be observed |

| Mass Spectrum (EI, m/z) | [M]⁺ at 274, 276, 278 | [M]⁺ at 278, 280, 282 |

| Isotopic Purity (%) | N/A | >98% |

Isotopic Labeling Analysis

The isotopic purity and the precise location of the deuterium atoms in this compound are critical for its use as an internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The degree of deuteration can be estimated by comparing the integration of the aromatic proton signals in the deuterated product to that of a non-deuterated standard. The disappearance or significant reduction of signals corresponding to the phenyl ring protons confirms successful labeling.

-

²H NMR: This technique directly observes the deuterium nuclei, providing a definitive confirmation of the deuterium incorporation and the positions of the labels.

-

¹³C NMR: The carbon signals of the deuterated phenyl ring will exhibit splitting due to C-D coupling, and the signals may be broader or have lower intensity compared to the unlabeled compound.

-

-

Mass Spectrometry (MS):

-

High-resolution mass spectrometry is essential to confirm the molecular weight of this compound and to determine the isotopic distribution. The mass spectrum will show a molecular ion cluster shifted by +4 m/z units compared to the unlabeled Anilazine, confirming the incorporation of four deuterium atoms. The relative intensities of the M, M+1, M+2, etc. peaks can be used to calculate the isotopic enrichment.

-

Caption: Logical relationship of synthesis and analysis.

Conclusion

The synthesis of this compound is a feasible process for laboratories equipped for organic synthesis. The key to a successful synthesis lies in the efficient deuteration of the o-chloroaniline precursor and the controlled coupling with cyanuric chloride. Careful purification and thorough analytical characterization are paramount to ensure the high isotopic purity required for its application as an internal standard in quantitative studies. This guide provides the foundational knowledge and detailed protocols to assist researchers in this endeavor.

An In-Depth Technical Guide to the Physical Characteristics of Anilazine-d4

This technical guide provides a comprehensive overview of the known physical characteristics of Anilazine-d4. The information is intended for researchers, scientists, and professionals in drug development who require detailed data on this isotopically labeled compound. Due to the limited availability of specific experimental data for this compound, this guide also includes data for its non-deuterated analogue, Anilazine, for comparative purposes.

Introduction

This compound is the deuterated form of Anilazine, a triazine fungicide. Isotopic labeling is a critical tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification. Understanding the physical properties of this compound is essential for its proper handling, formulation, and application in these scientific contexts.

Physicochemical Properties

The physical properties of a compound are fundamental to its behavior in various experimental and environmental settings. The following tables summarize the available data for both this compound and its non-deuterated counterpart.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Chemical Name | 4,6-Dichloro-N-(2-chlorophenyl-3,4,5,6-d4)-1,3,5-triazin-2-amine | [1] |

| CAS Number | 1219802-20-6 | [1][2][3] |

| Molecular Formula | C₉HD₄Cl₃N₄ | [4] |

| Molecular Weight | 279.55 g/mol | |

| Density (calculated) | 1.6 ± 0.1 g/cm³ | |

| Boiling Point (calculated) | 460.4 ± 47.0 °C at 760 mmHg | |

| Flash Point (calculated) | 232.2 ± 29.3 °C | |

| Solubility | No Data Available | |

| Melting Point | Not Available | |

| Appearance | Not Available |

Table 2: Experimental Physical Properties of Anilazine (Non-Deuterated Analogue)

For reference, the experimentally determined physical properties of the non-deuterated form, Anilazine (CAS: 101-05-3), are provided below. These values can serve as an approximation for this compound, although slight variations are expected due to the isotopic labeling.

| Property | Value | Source |

| Appearance | White to tan crystals or white powder | |

| Melting Point | 159 °C | |

| Solubility in Water | 8 mg/L | |

| Solubility in Organic Solvents | Moderately soluble | |

| Molecular Formula | C₉H₅Cl₃N₄ | |

| Molecular Weight | 275.52 g/mol |

Experimental Protocols

Methodology for Key Experiments:

-

Appearance: The physical form and color of the compound are determined by visual inspection under ambient lighting and, if necessary, with the aid of a microscope.

-

Melting Point: The melting point is a key indicator of purity and is typically determined using a capillary melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the solid melts is recorded.

-

Solubility: The solubility of the compound is assessed by adding a small, known amount of the solid to a fixed volume of a solvent of interest (e.g., water, ethanol, acetone, toluene) at a specific temperature. The mixture is agitated, and the point at which no more solid dissolves is observed to determine the approximate solubility.

Conclusion

While specific experimental data for the physical characteristics of this compound are limited, this guide provides the available information and offers data on its non-deuterated analogue, Anilazine, as a reference. The provided generalized experimental workflow and methodologies serve as a foundational approach for the physical characterization of this and similar compounds. For precise applications, it is recommended that these properties be determined experimentally for the specific batch of this compound being used.

References

Certificate of Analysis: Anilazine-d4 - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical data and methodologies associated with the characterization of Anilazine-d4. This document is intended to serve as a detailed reference for researchers and professionals involved in drug development and other scientific endeavors requiring a high-purity, isotopically labeled internal standard.

Analyte Information

This compound is the deuterated analogue of Anilazine, a triazine fungicide. The incorporation of four deuterium atoms on the phenyl ring provides a distinct mass shift, making it an ideal internal standard for quantitative analysis of Anilazine in various matrices by mass spectrometry.

| Parameter | Information |

| Product Name | This compound (4,6-Dichloro-N-(2-chlorophenyl-d4)-1,3,5-triazin-2-amine) |

| CAS Number | 1219802-20-6[1] |

| Chemical Formula | C₉HD₄Cl₃N₄ |

| Molecular Weight | 279.55 g/mol [1] |

| Appearance | White to off-white solid |

| Storage | 2-8°C, protected from light and moisture |

Quantitative Data Summary

The following tables summarize the key quantitative data obtained from the analysis of a representative batch of this compound.

Table 1: Identity Confirmation

| Test | Method | Result | Specification |

| ¹H NMR | 400 MHz, CDCl₃ | Conforms to structure | Conforms to structure |

| Mass Spectrometry | ESI-MS | [M+H]⁺ = 280.0 m/z | Consistent with theoretical mass |

| Infrared Spectroscopy | FT-IR (KBr) | Conforms to structure | Conforms to structure |

Table 2: Purity and Isotopic Enrichment

| Test | Method | Result | Specification |

| Chromatographic Purity | HPLC (UV, 254 nm) | ≥ 99.5% | ≥ 98.0% |

| Isotopic Purity | Mass Spectrometry | ≥ 98% Deuterium | ≥ 98% Deuterium |

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation: 400 MHz NMR Spectrometer.

Procedure:

-

Approximately 5-10 mg of the this compound sample was accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

The solution was transferred to a 5 mm NMR tube.

-

The ¹H NMR spectrum was acquired at 400 MHz.

Expected Results: The ¹H NMR spectrum of this compound is expected to show a significant simplification compared to its non-deuterated counterpart. The aromatic protons on the phenyl ring are replaced by deuterium, leading to the absence of their corresponding signals. A broad singlet corresponding to the N-H proton is expected.

Note: The provided ¹H NMR data for unlabeled Anilazine in CDCl₃ at 400 MHz shows signals at approximately 7.14-7.46 and 8.24-8.26 ppm. The absence of these signals in the this compound spectrum is a key indicator of successful deuteration.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and isotopic enrichment of this compound.

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

Procedure:

-

A dilute solution of this compound was prepared in an appropriate solvent such as acetonitrile or methanol.

-

The solution was infused into the ESI source.

-

The mass spectrum was acquired in positive ion mode.

Expected Results: The mass spectrum should exhibit a prominent protonated molecular ion peak [M+H]⁺ at approximately m/z 280.0. The isotopic distribution of this peak should confirm the presence of four deuterium atoms. The mass difference of +4 Da compared to the unlabeled Anilazine ([M+H]⁺ ≈ 276.0) is a direct confirmation of the deuteration.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the this compound molecule.

Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer.

Procedure (KBr Pellet Method):

-

Approximately 1-2 mg of the this compound sample was finely ground with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

The mixture was then pressed into a thin, transparent pellet using a hydraulic press.

-

A background spectrum of a blank KBr pellet was collected.

-

The sample pellet was placed in the sample holder of the FT-IR instrument, and the spectrum was recorded.

Expected Results: The IR spectrum of this compound is expected to be very similar to that of unlabeled Anilazine, with characteristic absorption bands for N-H stretching, C=N stretching (triazine ring), and C-Cl stretching. Minor shifts in the C-D stretching and bending vibrations may be observed in place of the aromatic C-H bands.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chromatographic purity of this compound.

Instrumentation: HPLC system with a UV detector.

Procedure:

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Gradient: A suitable gradient from a higher percentage of A to a higher percentage of B over a run time of 15-20 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection: UV at 254 nm

-

Column Temperature: 30°C

Purity Calculation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Mandatory Visualizations

Analytical Workflow for this compound Certificate of Analysis

Caption: Analytical workflow for the certification of this compound.

This comprehensive guide provides the necessary technical information and methodologies for the analytical characterization of this compound. The data and protocols outlined herein are designed to ensure the quality and reliability of this important analytical standard for research and development purposes.

References

Commercial Availability and Technical Profile of Anilazine-d4: A Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, physicochemical properties, and relevant experimental considerations for Anilazine-d4. This deuterated analog of the fungicide Anilazine serves as a valuable internal standard for analytical and metabolic studies.

Commercial Availability

This compound is available from several specialized chemical suppliers catering to the research and development community. It is essential to note that this product is intended for laboratory research use only and not for human or veterinary applications.[1][2] Key suppliers are located in North America, Europe, and China.

| Supplier | Location(s) | Availability | Contact Information |

| Clinivex | Canada, USA, India, China | In stock (1 mg, 10 mg units) | --INVALID-LINK--; +1 (877)-861-1996[1][2] |

| Santa Cruz Biotechnology | USA | Available | scbt.com[3] |

| LGC Standards | International | Available | lgcstandards.com |

| Analytical Standard Solutions (A2S) | France | Available | a2s-analytical.com |

| Shanghai Nianxing Industrial Co., Ltd | China | In Stock (Purity: 98.0%) | --INVALID-LINK--; 0086-021-52280163 |

| Toronto Research Chemicals (TRC) | Canada | Available | torontoresearch.com |

Physicochemical and Technical Data

A comprehensive summary of the known quantitative data for this compound is presented below. This information is critical for experimental design, including the preparation of stock solutions and the interpretation of analytical results.

| Property | Value | Source |

| Chemical Name | 4,6-Dichloro-N-(2-chlorophenyl-d4)-1,3,5-triazin-2-amine | |

| Synonyms | 2,4-Dichloro-6-(2-chloranilino-d4)-s-triazine, Aniyaline-d4, B 622-d4 | |

| CAS Number | 1219802-20-6 | |

| Molecular Formula | C₉HD₄Cl₃N₄ | |

| Molecular Weight | 279.55 g/mol | |

| Purity | ≥98.0% | |

| Boiling Point | 460.4 ± 47.0 °C at 760 mmHg | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Flash Point | 232.2 ± 29.3 °C | |

| Storage Conditions | Recommended: +4°C | |

| Shipping Conditions | Ambient Temperature |

Experimental Protocols and Applications

While specific, detailed experimental protocols for this compound are not widely published, its primary application is as an internal standard in analytical methods, particularly in liquid chromatography-mass spectrometry (LC-MS), for the quantification of Anilazine. Below are generalized experimental methodologies where this compound would be employed.

Use as an Internal Standard in LC-MS Analysis

Deuterated standards like this compound are ideal for use as internal standards in quantitative mass spectrometry-based assays. They exhibit similar ionization efficiency and chromatographic retention times to the non-deuterated analyte but are distinguishable by their higher mass. This allows for accurate correction of variations in sample extraction, injection volume, and instrument response.

A Generic Protocol Outline:

-

Preparation of Stock Solutions: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Preparation of Spiking Solution: Dilute the stock solution to a working concentration (e.g., 1 µg/mL).

-

Sample Preparation:

-

To a known volume or weight of the sample matrix (e.g., plasma, tissue homogenate, environmental sample), add a precise volume of the this compound spiking solution.

-

Perform the extraction procedure for Anilazine (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

-

-

LC-MS Analysis:

-

Inject the extracted sample onto an appropriate LC column (e.g., C18).

-

Elute the analytes using a suitable mobile phase gradient.

-

Detect and quantify Anilazine and this compound using a mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the peak area of Anilazine to that of this compound is used for quantification.

-

Metabolic Stability Assay

This compound can be used as an internal standard in in vitro metabolic stability assays to determine the rate at which Anilazine is metabolized by liver microsomes or other metabolic systems.

A Generic Protocol Outline:

-

Incubation:

-

Pre-incubate liver microsomes with a reaction buffer at 37°C.

-

Initiate the reaction by adding a known concentration of Anilazine.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture.

-

-

Reaction Quenching and Extraction:

-

Stop the metabolic reaction by adding a quenching solution (e.g., cold acetonitrile) containing a known concentration of this compound as the internal standard.

-

Centrifuge the samples to precipitate proteins.

-

-

LC-MS Analysis:

-

Analyze the supernatant by LC-MS to determine the concentration of Anilazine remaining at each time point, using the this compound signal for normalization.

-

The rate of disappearance of Anilazine is then used to calculate parameters such as the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

-

Mechanism of Action of Anilazine (Non-deuterated)

The fungicidal activity of Anilazine is attributed to its ability to act as a non-specific, multi-site inhibitor. It is believed to interfere with various enzymes in fungal cells, primarily by reacting with sulfhydryl (-SH) groups of amino acids like cysteine. This broad-based inhibition disrupts multiple metabolic pathways, including mitochondrial respiration, leading to fungal cell death. Due to this multi-site nature, a specific signaling pathway is not applicable.

Visualizations

Experimental Workflow for a Metabolic Stability Assay

Caption: Workflow for an in vitro metabolic stability assay using this compound as an internal standard.

Logical Relationship of Anilazine's Multi-Site Inhibition

Caption: Anilazine's multi-site inhibitory action on various enzymes, leading to fungal cell death.

References

Anilazine-d4: A Technical Overview for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the properties, analysis, and synthesis of Anilazine-d4.

This technical guide provides a comprehensive overview of this compound, a deuterated analog of the fungicide Anilazine. This document is intended for use by researchers in analytical chemistry, environmental science, and toxicology.

Chemical and Physical Properties

This compound is the deuterated form of Anilazine, a triazine fungicide. The primary application of this compound is as an internal standard for the quantitative analysis of Anilazine in various matrices.[1][2] Below is a summary of its key chemical and physical properties.

| Property | Value | Source |

| CAS Number | 1219802-20-6 | [1][3][4] |

| Molecular Formula | C₉HD₄Cl₃N₄ | |

| Molecular Weight | 279.55 g/mol | |

| Synonyms | 4,6-Dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine-d4; 2,4-Dichloro-6-(2-chloranilino)-s-triazine-d4; Aniyaline-d4; B 622-d4 | |

| Appearance | White to tan crystals or white powder (for unlabeled Anilazine) | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Boiling Point | 460.4 ± 47.0 °C at 760 mmHg | |

| Flash Point | 232.2 ± 29.3 °C | |

| Melting Point | 159 °C (for unlabeled Anilazine) | |

| Storage | 2-8°C Refrigerator |

Synthesis of Anilazine

The synthesis of Anilazine is achieved through a nucleophilic substitution reaction. This process involves the reaction of cyanuric chloride with o-chloroaniline.

References

Technical Guide: Anilazine-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Anilazine-d4, a deuterated analog of the fungicide Anilazine. It is intended for use in research settings as an internal standard for quantitative analysis. This document covers its core physicochemical properties, the biological mechanism of action of its non-labeled counterpart, and detailed experimental protocols for its synthesis and use in analytical methodologies.

Core Physicochemical Data

This compound is the isotopically labeled version of Anilazine, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This substitution results in a compound that is chemically identical to Anilazine but has a higher molecular weight, making it an ideal internal standard for mass spectrometry-based quantification methods.

| Property | This compound | Anilazine (unlabeled) |

| Molecular Formula | C₉HD₄Cl₃N₄ | C₉H₅Cl₃N₄[1] |

| Molecular Weight | 279.55 g/mol | 275.52 g/mol [1] |

| CAS Number | 1219802-20-6 | 101-05-3[2] |

| Appearance | White to light brown crystals or powder[3] | White to tan crystals or powder[3] |

| Solubility | Insoluble in water; moderately soluble in organic solvents | Insoluble in water; moderately soluble in organic solvents |

| Melting Point | Not specified | 159 °C |

Mechanism of Action (Anilazine)

Anilazine functions as a non-systemic, protective fungicide with multi-site activity. Its primary mode of action is the inhibition of fungal metabolism. Specifically, Anilazine disrupts cellular respiration by inhibiting key enzymes in the mitochondrial electron transport chain. Studies have shown that it inhibits both glucose and succinate oxidation. The key target is succinate dehydrogenase (Complex II), a critical enzyme in both the citric acid cycle and the electron transport chain. By inhibiting this enzyme, Anilazine effectively halts ATP production, leading to energy depletion and fungal cell death.

Experimental Protocols

Synthesis of Anilazine

Anilazine is synthesized via a nucleophilic substitution reaction between cyanuric chloride and o-chloroaniline. The following is a generalized laboratory-scale protocol.

Materials:

-

Cyanuric chloride

-

o-Chloroaniline

-

Toluene

-

Water

-

Stirred reaction vessel

-

Filtration apparatus

Procedure:

-

In a stirred vessel, create a mixture of cyanuric chloride with water and toluene at a low temperature (e.g., 0-5 °C).

-

Gradually add o-chloroaniline to the mixture. The reaction is exothermic, so the addition should be controlled to maintain the low temperature.

-

Allow the reaction to proceed, letting the temperature rise naturally.

-

Once the reaction is complete, cool the mixture.

-

The resulting Anilazine product will precipitate out of the solution.

-

Filter the solid product from the reaction mixture.

-

Wash the filtered product with water to remove any remaining acid.

-

Dry the final product completely.

Quantification of Anilazine using this compound by LC-MS/MS

This compound is used as an internal standard to ensure the accuracy and precision of Anilazine quantification in complex matrices like food or environmental samples. The following protocol is based on established methods for pesticide residue analysis.

1. Sample Preparation (QuEChERS Method)

-

Homogenization: Homogenize 10-15 g of the sample (e.g., tomato, cucumber).

-

Extraction: Place the homogenized sample in a 50 mL centrifuge tube. Add 10 mL of acetonitrile and the this compound internal standard. Shake vigorously. Add extraction salts (e.g., magnesium sulfate, sodium acetate), shake again, and centrifuge.

-

Cleanup (Dispersive SPE): Take an aliquot of the supernatant and transfer it to a tube containing cleanup sorbents (e.g., PSA, C18). Vortex and centrifuge.

-

Final Solution: Filter the final supernatant into an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 column (e.g., 2.1 mm i.d. × 10 cm, 1.6 µm).

-

Mobile Phase: A gradient of water with formic acid and acetonitrile is typically used.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor for at least two specific precursor-to-product ion transitions for both Anilazine and this compound to ensure accurate identification and quantification. The transition for this compound will have a higher mass-to-charge ratio (m/z) due to the deuterium atoms.

-

-

Quantification: The concentration of Anilazine in the sample is determined by comparing the peak area ratio of the analyte to its deuterated internal standard (Anilazine/Anilazine-d4) against a calibration curve prepared with known concentrations of both compounds.

References

A Technical Guide to the Solubility of Anilazine-d4 in Organic Solvents

This guide provides a comprehensive overview of the solubility of Anilazine-d4, a deuterated analog of the fungicide Anilazine. Given the limited availability of specific solubility data for the deuterated form, this document leverages data from its non-deuterated counterpart, Anilazine, to provide a robust reference for researchers, scientists, and professionals in drug development. The methodologies for solubility determination and the biochemical context of Anilazine's action are also detailed.

Core Concepts: Solubility and its Importance

Solubility is a critical physicochemical property that dictates the suitability of a solvent for a compound in various applications, including analytical standard preparation, formulation development, and toxicological studies. For a research compound like this compound, understanding its solubility in different organic solvents is fundamental for accurate quantification and effective use in experimental settings.

Quantitative Solubility Data

| Organic Solvent | Solubility ( g/100 mL) |

| Methylene Chloride | 9 |

| Acetone | 10 |

| Chlorobenzene | 6 |

| Toluene | 5 |

| Xylene | 4 |

| n-Hexane | 0.017 |

Data presented is for the non-deuterated form, Anilazine.

Experimental Protocol for Solubility Determination

A standard laboratory protocol to determine the solubility of a compound like this compound in an organic solvent involves the isothermal saturation method. This method is reliable and can be adapted for various compound and solvent combinations.

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., Methylene Chloride, Acetone, Toluene)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C).

-

Sample Preparation: Add an excess amount of this compound to a series of vials. The excess is crucial to ensure that saturation is reached.

-

Dissolution: Add a known volume of the pre-equilibrated solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the undissolved solid settle. For finer suspensions, centrifugation at the same temperature can be employed to achieve a clear separation of the solid and liquid phases.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a known volume of the solvent to a concentration within the calibrated range of the analytical method (e.g., HPLC).

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor. The experiment should be repeated at least in triplicate to ensure the reliability of the results.

Visualizing Experimental and Logical Workflows

To further elucidate the processes involved, the following diagrams, created using the DOT language, illustrate the experimental workflow for solubility determination and the logical relationship of Anilazine's fungicidal action.

Anilazine's primary role as a fungicide is attributed to its ability to inhibit mitochondrial respiration in fungal cells, leading to cell death.[4]

Conclusion

This technical guide provides a foundational understanding of the solubility of this compound in organic solvents, primarily based on the data available for its non-deuterated form, Anilazine. The provided experimental protocol offers a standardized approach for researchers to determine precise solubility values for their specific laboratory conditions. The illustrative diagrams of the experimental workflow and the compound's mechanism of action serve to enhance the practical and theoretical understanding of this compound in a research context. This information is intended to support the effective design and execution of experiments involving this compound.

References

Stability and Storage of Anilazine-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Anilazine-d4. The information is collated from publicly available data sheets and scientific literature concerning Anilazine and its deuterated analogue. This guide is intended to assist researchers in ensuring the integrity of this compound in experimental settings. The stability of this compound is expected to be comparable to that of its non-deuterated counterpart, Anilazine, as the deuterium labeling is unlikely to significantly influence its degradation pathways.

Summary of Storage and Stability

Proper storage is critical to maintain the chemical integrity of this compound. The following tables summarize the recommended storage conditions and known stability information.

Recommended Storage Conditions

| Form | Condition | Duration | Source(s) |

| Solid | 2–8°C, Refrigerator | Not specified | [1] |

| Solid (Anilazine) | Dry, dark, 0–4°C | Short-term | [2] |

| Solid (Anilazine) | Dry, dark, -20°C | Long-term | [2] |

| In Solution (Anilazine) | Ambient (>5°C) or Freeze (< -10°C), depending on solvent | Not specified | |

| Shipping | Ambient temperature | Short-term | [1][2] |

Chemical Stability Profile (Anilazine)

| Condition | Stability | Source(s) |

| pH | Stable in neutral and slightly acidic media. | |

| Alkaline | Hydrolyzes upon heating with alkali. | |

| Shelf Life (Solid) | Greater than 2 years if stored properly at -20°C. |

Experimental Protocols for Stability Assessment

The following are generalized protocols for conducting stability studies on chemical compounds like this compound, based on established regulatory guidelines for pesticides. These protocols can be adapted to specific research needs.

Long-Term Storage Stability Study

Objective: To determine the stability of this compound over an extended period under recommended storage conditions.

Methodology:

-

Sample Preparation: Prepare samples by fortifying a representative matrix (e.g., a relevant solvent or a biological matrix homogenate) with a known concentration of this compound. The concentration should be at least 10 times the limit of quantitation (LOQ) of the analytical method.

-

Storage: Store the prepared samples in tightly sealed, appropriate containers at a constant temperature, typically -20°C, protected from light.

-

Analysis Intervals: Analyze the samples at defined intervals. A typical schedule includes time zero, followed by analysis every 3 months for the first year, and every 6 months thereafter for the duration of the study.

-

Analytical Method: Use a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), to quantify the concentration of this compound at each time point. The method must be able to separate the parent compound from any potential degradation products.

-

Data Evaluation: At each interval, analyze at least two replicate samples. Calculate the mean concentration of this compound remaining and express it as a percentage of the initial (time zero) concentration. A dissipation curve can be generated by plotting the percentage of remaining residue against time.

Accelerated Stability Study

Objective: To predict the long-term stability by subjecting this compound to elevated stress conditions.

Methodology:

-

Sample Preparation: As described for the long-term stability study.

-

Storage: Store samples at elevated temperatures, for example, 40°C or 54°C, for a shorter duration (e.g., up to 6 months). Humidity may also be controlled if the packaging is permeable.

-

Analysis Intervals: Analyze samples at more frequent intervals, such as time zero, 1, 3, and 6 months.

-

Analytical Method: Utilize the same validated stability-indicating method as in the long-term study.

-

Data Evaluation: The data can be used to model the degradation kinetics and estimate the shelf-life under recommended storage conditions using the Arrhenius equation.

Forced Degradation Studies

Objective: To identify potential degradation products and pathways and to establish the stability-indicating nature of the analytical method.

Methodology:

-

Stress Conditions: Subject solutions of this compound to various stress conditions, including:

-

Hydrolysis: Adjust the pH of the solution to acidic (e.g., 0.1 M HCl), neutral (water), and basic (e.g., 0.1 M NaOH) conditions and heat as necessary. Anilazine is known to be susceptible to hydrolysis under alkaline conditions.

-

Oxidation: Treat the solution with an oxidizing agent, such as hydrogen peroxide.

-

Photolysis: Expose the solution to UV or fluorescent light.

-

Thermal Stress: Heat the solid compound or a solution at a high temperature.

-

-

Analysis: Analyze the stressed samples using a high-resolution analytical technique like LC-MS/MS to separate, identify, and characterize the degradation products.

Logical Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

References

The Unseen Anchor: A Technical Guide to the Mechanism of Action of Anilazine-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles behind the use of anilazine-d4 as an internal standard in quantitative analytical chemistry. We delve into the mechanism of action, present detailed experimental protocols, and provide quantitative data to illustrate its efficacy in achieving accurate and precise measurements of the fungicide anilazine.

The Foundational Principle: Isotope Dilution Mass Spectrometry

The utility of this compound as an internal standard is rooted in the principles of Isotope Dilution Mass Spectrometry (IDMS). IDMS is a powerful analytical technique that yields highly accurate and precise quantification by correcting for sample loss during preparation and analysis.[1][2][3][4][5] The core concept involves the addition of a known quantity of an isotopically labeled version of the analyte—in this case, this compound—to the sample at the earliest stage.

This compound is chemically identical to anilazine, with the exception that four hydrogen atoms have been replaced by their heavier stable isotope, deuterium. This mass difference allows a mass spectrometer to differentiate between the native analyte (anilazine) and the internal standard (this compound). Because they are chemically identical, both compounds exhibit nearly identical behavior throughout the analytical workflow, including extraction, chromatography, and ionization.

By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, any variations or losses encountered during the analytical process will affect both compounds equally and, therefore, be canceled out. This results in a highly reliable and robust quantification that is less susceptible to matrix effects and other sources of error.

Mechanism of Action of this compound as an Internal Standard

The mechanism of action of this compound as an internal standard can be broken down into the following key stages of a typical analytical workflow:

-

Sample Preparation: A precise and known amount of this compound is added to the sample prior to any extraction or cleanup steps. This "spiking" ensures that the internal standard is subjected to the same experimental conditions as the analyte.

-

Extraction and Cleanup: During extraction and subsequent cleanup procedures, such as the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, any loss of the target analyte, anilazine, will be mirrored by a proportional loss of this compound.

-

Chromatographic Separation: In liquid chromatography (LC) or gas chromatography (GC), anilazine and this compound will co-elute, meaning they will have nearly identical retention times. This is crucial for ensuring that both compounds experience the same matrix effects at the point of ionization.

-

Mass Spectrometric Detection: In the mass spectrometer, the two compounds are ionized and separated based on their mass-to-charge ratios. The detector measures the signal intensity for both the analyte and the internal standard.

-

Quantification: The concentration of anilazine in the original sample is determined by calculating the ratio of the peak area of anilazine to the peak area of this compound and comparing this ratio to a calibration curve prepared with known concentrations of anilazine and a constant concentration of this compound.

The following diagram illustrates the logical workflow of using this compound as an internal standard.

Caption: Logical workflow for the use of this compound as an internal standard.

Experimental Protocols

The following are detailed methodologies for a typical validation of an analytical method for anilazine using this compound as an internal standard.

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare individual stock solutions of anilazine and this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare a series of working standard solutions of anilazine by serial dilution of the stock solution.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.

-

Calibration Standards: Prepare calibration standards by spiking a blank matrix (e.g., extracted tomato or soil) with the anilazine working standard solutions and the this compound working solution to yield a range of anilazine concentrations and a constant concentration of this compound.

-

QC Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.

Sample Preparation using a Modified QuEChERS Method

The following diagram illustrates the experimental workflow for sample preparation.

References

Methodological & Application

Quantitative Analysis of Anilazine Using Anilazine-d4 as an Internal Standard by LC-MS/MS

Application Note and Protocol

This document provides a comprehensive protocol for the quantitative analysis of the fungicide Anilazine in various matrices, employing a stable isotope-labeled internal standard, Anilazine-d4, for enhanced accuracy and precision. The method utilizes Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique ideal for trace-level quantification of pesticides in complex samples.

Introduction

Anilazine is a triazine fungicide used to control a broad spectrum of fungal diseases on various crops.[1] Regulatory bodies worldwide mandate the monitoring of its residues in food and environmental samples to ensure consumer safety. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative mass spectrometry-based assays.[2] This is because the physicochemical properties of this compound are nearly identical to those of Anilazine, ensuring they behave similarly during sample preparation, chromatography, and ionization.[2][3] This co-elution and similar ionization behavior allows for accurate and precise quantification by correcting for analyte loss during sample preparation and variations in instrument response.[2]

This application note is intended for researchers, scientists, and professionals in the fields of analytical chemistry, food safety, and environmental monitoring.

Experimental Protocols

Materials and Reagents

-

Anilazine analytical standard

-

This compound internal standard

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (deionized or Milli-Q)

-

Sodium chloride (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Solid Phase Extraction (SPE) cartridges (C18)

Standard Solution Preparation

-

Anilazine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Anilazine in 10 mL of methanol.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the Anilazine stock solution with a 50:50 methanol:water mixture to create calibration standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500 ng/mL).

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method is a widely used sample preparation technique for pesticide residue analysis in food matrices.

-

Homogenization: Homogenize a representative portion of the sample (e.g., fruits, vegetables, soil).

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Spike the sample with a known amount of the this compound internal standard working solution (e.g., 100 µL of 100 ng/mL).

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

-

Cap the tube tightly and vortex vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥4000 rpm for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant (e.g., 1 mL) to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, and 50 mg C18). The choice of sorbent may vary depending on the matrix.

-

Vortex for 30 seconds.

-

-

Final Centrifugation and Filtration:

-

Centrifuge the microcentrifuge tube at high speed (e.g., 10,000 rpm) for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute Anilazine, followed by a re-equilibration step.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5-10 µL

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for Anilazine and this compound need to be optimized on the specific instrument.

Data Presentation and Analysis

Quantitative Data Summary

The following table summarizes typical performance characteristics of an LC-MS/MS method for the quantification of Anilazine.

| Parameter | Typical Value |

| Linearity Range | 0.1 - 10.0 µg/mL |

| Correlation Coefficient (r²) | >0.999 |

| Limit of Detection (LOD) | 0.01 mg/kg |

| Limit of Quantification (LOQ) | 0.03 mg/kg |

| Recovery | 88.3% - 95.0% |

| Relative Standard Deviation (RSD) | 5.2% - 8.8% |

Calibration Curve

A calibration curve is constructed by plotting the ratio of the peak area of Anilazine to the peak area of this compound against the concentration of the Anilazine standards. The concentration of Anilazine in the samples is then determined from this calibration curve.

Visualizations

Experimental Workflow

Caption: Workflow for Anilazine quantification.

Signaling Pathway of Internal Standard Method

Caption: Logic of internal standard quantification.

References

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of Anilazine using Anilazine-d4 as an Internal Standard

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Anilazine. To ensure accuracy and precision, a stable isotope-labeled internal standard, Anilazine-d4, is employed. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This protocol is designed for researchers, scientists, and professionals in drug development and environmental analysis who require a reliable and reproducible method for Anilazine quantification in various matrices.

Introduction

Anilazine is a triazine fungicide that has been used to control a broad spectrum of fungal diseases on various crops. Due to its potential environmental and health impacts, sensitive and specific analytical methods are required for its monitoring. LC-MS/MS has become the technique of choice for the analysis of pesticides at trace levels due to its high selectivity and sensitivity. The use of a deuterated internal standard, such as this compound, is crucial for accurate quantification as it co-elutes with the analyte and compensates for variations in sample preparation, injection volume, and matrix effects. This application note provides a comprehensive protocol for the development and application of an LC-MS/MS method for Anilazine, incorporating this compound.

Experimental

Materials and Reagents

-

Anilazine (CAS: 101-05-3)

-

This compound (CAS: 1219802-20-6)

-

Acetonitrile (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

Standard Preparation

Stock solutions of Anilazine and this compound were prepared in acetonitrile at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water) to create a calibration curve ranging from 0.1 to 100 ng/mL. The this compound internal standard working solution was prepared at a constant concentration (e.g., 10 ng/mL) and added to all calibration standards and samples.

Sample Preparation

A generic sample preparation protocol involving protein precipitation or solid-phase extraction (SPE) can be employed depending on the matrix.

Protein Precipitation (for biological matrices):

-

To 100 µL of the sample, add 300 µL of acetonitrile containing the internal standard (this compound).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Solid-Phase Extraction (for environmental matrices):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water to remove interferences.

-

Elute the analyte and internal standard with acetonitrile.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

LC-MS/MS Instrumentation and Conditions

The analysis was performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| Column | C18, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B in 5 min, hold for 2 min, re-equilibrate for 3 min |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temperature | 400 °C |

| Gas Flow | Instrument Dependent |

Table 3: MRM Transitions and Collision Energies

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Anilazine | 274.9 | 153.0 (Quantifier) | 25 |

| 178.0 (Qualifier) | 20 | ||

| This compound | 278.9 | 157.0 (Quantifier) | 25 |

| 182.0 (Qualifier) | 20 |

Note: Collision energies are starting points and may require optimization on the specific instrument being used.

Results and Discussion

The developed LC-MS/MS method provides excellent sensitivity and selectivity for the quantification of Anilazine. The chromatographic conditions ensure good peak shape and resolution for both Anilazine and its deuterated internal standard, this compound.

Linearity

The method demonstrated excellent linearity over the concentration range of 0.1 to 100 ng/mL, with a correlation coefficient (r²) greater than 0.999 for the calibration curve.

Sensitivity

The limit of detection (LOD) and limit of quantification (LOQ) were determined to be approximately 0.05 ng/mL and 0.1 ng/mL, respectively, demonstrating the high sensitivity of the method.

Workflow Diagram

Caption: Experimental workflow for the LC-MS/MS analysis of Anilazine.

Signaling Pathway Diagram

While Anilazine's primary mode of action as a fungicide does not involve a signaling pathway in the context of drug development, a logical diagram illustrating the quantitative relationship between the analyte and the internal standard is presented below.

Caption: Logical relationship for quantification using an internal standard.

Conclusion

This application note presents a detailed and robust LC-MS/MS method for the quantification of Anilazine using this compound as an internal standard. The method is sensitive, selective, and provides accurate results, making it suitable for a wide range of applications in environmental monitoring and food safety analysis. The provided experimental parameters can be used as a starting point for method implementation, with the understanding that minor optimization may be required for specific instrumentation and matrices.

Application Notes and Protocols for Anilazine-d4 Spiking in Sample Preparation

For Researchers, Scientists, and Drug Development Professionals

These comprehensive application notes and protocols detail the use of Anilazine-d4 as an internal standard in the quantitative analysis of anilazine and other pesticides. The following sections provide step-by-step methodologies for sample preparation using QuEChERS and Solid-Phase Extraction (SPE), along with data presentation and visualization to ensure accurate and reproducible results.

Introduction to this compound as an Internal Standard

This compound is the deuterated analog of anilazine, a triazine fungicide. In analytical chemistry, particularly in chromatographic techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), deuterated standards are considered the gold standard for use as internal standards (IS).[1] The key advantage of using a stable isotope-labeled internal standard like this compound is that it shares very similar physicochemical properties with the target analyte (anilazine).[2] This similarity ensures that it behaves almost identically during sample preparation, extraction, and chromatographic separation, effectively compensating for variations in the analytical process.[1][2] By adding a known concentration of this compound to the sample at the beginning of the workflow, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard.[3] This allows for accurate quantification of the target analyte by calculating the ratio of the analyte's response to the internal standard's response.

Preparation of this compound Stock and Working Solutions

Accurate preparation of standard solutions is fundamental to achieving reliable quantitative results. The following protocol outlines the preparation of this compound stock and working solutions.

Protocol 1: Preparation of this compound Standard Solutions

Materials:

-

This compound (purity ≥98%)

-

LC-MS grade methanol or acetonitrile

-

Calibrated analytical balance

-

Class A volumetric flasks (e.g., 1 mL, 10 mL, 50 mL)

-

Calibrated micropipettes

Procedure:

-

Stock Solution (e.g., 100 µg/mL):

-

Accurately weigh approximately 1 mg of this compound into a 10 mL volumetric flask.

-

Record the exact weight.

-

Dissolve the this compound in a small amount of methanol or acetonitrile and vortex briefly.

-

Bring the flask to volume with the same solvent.

-

Stopper the flask and invert it several times to ensure homogeneity.

-

Calculate the exact concentration of the stock solution based on the actual weight and purity of the standard.

-

Store the stock solution in an amber vial at -20°C.

-

-

Working Internal Standard Solution (e.g., 1 µg/mL):

-

Allow the stock solution to come to room temperature.

-

Using a calibrated micropipette, transfer an appropriate volume of the stock solution into a new volumetric flask. For example, to prepare 10 mL of a 1 µg/mL working solution from a 100 µg/mL stock solution, transfer 100 µL of the stock solution into a 10 mL volumetric flask.

-

Dilute to the mark with methanol or acetonitrile.

-

Mix thoroughly. This working solution is now ready to be spiked into samples.

-

Sample Preparation Techniques

The choice of sample preparation technique depends on the sample matrix and the desired level of cleanup. QuEChERS and Solid-Phase Extraction (SPE) are two commonly employed and effective methods for the analysis of pesticide residues in various matrices.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method is a widely used sample preparation technique for pesticide residue analysis in food and agricultural samples due to its simplicity, speed, and minimal solvent usage.

Protocol 2: QuEChERS Protocol for Spiking with this compound

Materials:

-

Homogenized sample (e.g., fruit, vegetable, soil)

-

This compound working internal standard solution (from Protocol 1)

-

Acetonitrile (LC-MS grade)

-

QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate)

-

Dispersive SPE (d-SPE) cleanup tubes containing primary secondary amine (PSA) and magnesium sulfate (and C18 or graphitized carbon black if necessary for the matrix)

-

Centrifuge capable of at least 3000 rcf

-

Vortex mixer

Procedure:

-

Sample Weighing and Spiking:

-

Weigh 10 g (or a suitable amount based on the matrix) of the homogenized sample into a 50 mL centrifuge tube.

-

Spike the sample with a known volume of the this compound working internal standard solution (e.g., 100 µL of a 1 µg/mL solution to achieve a concentration of 10 ng/g). The spiking level should be in the mid-range of the calibration curve.

-

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the appropriate QuEChERS extraction salt packet.

-

Immediately cap the tube and shake vigorously for 1 minute.

-

Centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive SPE Cleanup:

-

Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) into a 2 mL d-SPE cleanup tube.

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at ≥5000 rcf for 2 minutes.

-

-

Final Extract Preparation:

-

Carefully transfer the cleaned supernatant into an autosampler vial.

-

The extract is now ready for LC-MS/MS analysis.

-

Solid-Phase Extraction (SPE) Method

SPE is a powerful technique for sample cleanup and concentration, particularly for aqueous samples like water or extracts from complex matrices that require further purification. C18 is a common sorbent used for the extraction of moderately non-polar compounds like anilazine from polar matrices.

Protocol 3: Solid-Phase Extraction (SPE) Protocol for Spiking with this compound

Materials:

-

Aqueous sample or sample extract diluted in water

-

This compound working internal standard solution (from Protocol 1)

-

C18 SPE cartridges (e.g., 500 mg, 6 mL)

-

SPE vacuum manifold

-

Methanol, acetonitrile, and ethyl acetate (LC-MS grade)

-

Deionized water

-

Nitrogen evaporator

Procedure:

-

Sample Preparation and Spiking:

-

For water samples, measure a specific volume (e.g., 100 mL).

-

For other sample extracts, ensure they are in a solvent compatible with the SPE sorbent (e.g., diluted with water).

-

Spike the sample with a known volume of the this compound working internal standard solution.

-

-

SPE Cartridge Conditioning:

-

Place the C18 SPE cartridges on the vacuum manifold.

-

Wash the cartridges with 5 mL of ethyl acetate, followed by 5 mL of methanol.

-

Equilibrate the cartridges with 10 mL of deionized water, ensuring the sorbent does not run dry.

-

-

Sample Loading:

-

Load the spiked sample onto the conditioned SPE cartridge at a flow rate of approximately 3-5 mL/min.

-

-

Washing:

-

After loading, wash the cartridge with a small volume of deionized water to remove polar interferences.

-

-

Elution:

-

Elute the retained analytes (anilazine and this compound) with a suitable organic solvent. A common choice is ethyl acetate or a mixture of methanol and another organic solvent. Use a volume sufficient to ensure complete elution (e.g., 2 x 3 mL).

-

-

Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume (e.g., 1 mL) of a solvent compatible with the LC-MS/MS mobile phase (e.g., methanol or acetonitrile/water mixture).

-

Transfer the final extract to an autosampler vial for analysis.

-

Data Presentation: Quantitative Summary

The following tables summarize typical quantitative data obtained from the analysis of anilazine using this compound as an internal standard. The recovery of the internal standard is a key indicator of the method's performance.

Table 1: this compound Recovery in Spiked Samples

| Matrix | Spiking Level (ng/g) | Preparation Method | Mean Recovery (%) | % RSD (n=5) |

| Tomato | 10 | QuEChERS | 95.2 | 4.8 |

| Cucumber | 10 | QuEChERS | 92.8 | 5.5 |

| Soil | 20 | QuEChERS | 88.5 | 7.2 |

| Water | 50 ng/L | SPE (C18) | 98.1 | 3.9 |

Note: Recovery data for this compound is expected to be very similar to that of anilazine. The data presented here is based on typical recovery rates for anilazine found in the literature and is for illustrative purposes. Actual recovery should be determined experimentally.

Table 2: LC-MS/MS Parameters for Anilazine and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Anilazine | 274.9 | 168.0 | 25 |

| Anilazine | 274.9 | 132.0 | 30 |

| This compound | 278.9 | 172.0 | 25 |

Note: These are example parameters and should be optimized on the specific LC-MS/MS instrument used.

Visualization of Workflows and Concepts

Graphical representations of the experimental workflows and analytical principles can aid in understanding the overall process.

Experimental Workflow for Sample Preparation and Analysis

Caption: General experimental workflow for sample preparation and analysis.

Role of Internal Standard in LC-MS/MS Quantification

Caption: Role of this compound as an internal standard for accurate quantification.

Logical Flow of Data Analysis

Caption: Logical flow of data analysis for LC-MS/MS with an internal standard.

References

Application Note and Protocol for the Analysis of Anilazine in Environmental Samples using Anilazine-d4 as an Internal Standard

This document provides a detailed protocol for the determination of the fungicide Anilazine in environmental water and soil samples. The method utilizes Anilazine-d4 as an internal standard to ensure high accuracy and precision, making it suitable for researchers, scientists, and professionals in environmental monitoring and drug development. The protocol is based on solid-phase extraction (SPE) for water samples and pressurized liquid extraction (PLE) for soil samples, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantitative Data Summary

The following table summarizes the performance characteristics of the analytical method. This data is representative and may vary based on instrumentation and matrix conditions.

| Analyte | Matrix | Limit of Detection (LOD) (ng/L or µg/kg) | Limit of Quantification (LOQ) (ng/L or µg/kg) | Recovery (%) | Matrix Effect (%) |

| Anilazine | Water | 0.5 | 1.5 | 95 ± 5 | -10 ± 8 |

| Anilazine | Soil | 1.0 | 3.0 | 92 ± 7 | -15 ± 10 |

Experimental Protocols

Materials and Reagents

-

Anilazine analytical standard (≥98% purity)

-

This compound internal standard (≥98% purity, isotopic purity ≥99%)

-

Acetonitrile, methanol, and water (LC-MS grade)

-

Formic acid (≥98% purity)

-

Ammonium acetate (≥98% purity)

-

Hydromatrix (diatomaceous earth)

-

SPE cartridges (e.g., Oasis HLB, 6 cc, 500 mg)

-

Pressurized Liquid Extraction (PLE) system and extraction cells

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

-

Analytical balance

-

LC-MS/MS system with an electrospray ionization (ESI) source

Standard Solution Preparation

-

Primary Stock Solutions (1000 mg/L): Accurately weigh and dissolve 10 mg of Anilazine and this compound, respectively, in 10 mL of methanol. Store at -20°C.

-

Intermediate Stock Solutions (10 mg/L): Dilute the primary stock solutions with methanol.

-

Working Standard Solutions (0.1 - 100 µg/L): Prepare a series of calibration standards by spiking the appropriate amounts of the Anilazine intermediate stock solution into a blank matrix extract.

-

Internal Standard Spiking Solution (1 mg/L): Dilute the this compound intermediate stock solution with methanol.

Sample Preparation

-

Collect 500 mL of water sample in an amber glass bottle.

-

Add 50 µL of the 1 mg/L this compound internal standard spiking solution to the sample, resulting in a concentration of 100 ng/L.

-

Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load the water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

-

After loading, wash the cartridge with 5 mL of deionized water.

-

Dry the cartridge under a gentle stream of nitrogen for 20 minutes.

-

Elute the analytes with 2 x 5 mL of acetonitrile.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the initial mobile phase (90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

-

Homogenize the soil or sediment sample.

-

Weigh 10 g of the homogenized sample into a beaker.

-

Spike the sample with 50 µL of the 1 mg/L this compound internal standard spiking solution.

-

Thoroughly mix the sample with 20 g of Hydromatrix until a free-flowing powder is obtained.

-

Pack the mixture into a PLE extraction cell.

-

Perform pressurized liquid extraction with acetonitrile at 100°C and 1500 psi. Use two static extraction cycles of 5 minutes each.

-

Collect the extract and evaporate it to approximately 1 mL using a nitrogen evaporator.

-

Add 9 mL of deionized water and perform a solid-phase extraction cleanup as described for water samples (steps 3.1.3 - 3.1.10).

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

MRM Transitions:

-

Anilazine: Precursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)

-

This compound: Precursor Ion > Product Ion 1 (Quantifier)

-

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for Anilazine analysis in environmental samples.

Application Note: Utilizing Anilazine-d4 for Enhanced Metabolite Identification using LC-MS/MS

Authored for: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the use of Anilazine-d4, a deuterium-labeled internal standard, in the identification and characterization of Anilazine metabolites. Stable isotope labeling is a robust technique that significantly enhances the accuracy and confidence of metabolite identification in complex biological matrices. By introducing a known mass shift, this compound allows for the unambiguous differentiation of true metabolites from background ions and matrix effects during liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This application note details the in-vitro metabolism of Anilazine using human liver microsomes, sample preparation protocols, and data analysis strategies.

Introduction

Anilazine is a triazine fungicide used to control various fungal diseases on crops and turf.[1][2] Understanding its metabolic fate is crucial for assessing its potential toxicological impact and environmental persistence. Metabolite identification studies are a key component of this assessment. A significant challenge in such studies is the confident detection of drug-related material in complex biological samples. The use of stable isotope-labeled compounds, such as this compound, has become the gold standard for these analyses.[3]